molecular formula C19H20Cl2N2O3 B2843953 (4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 501104-48-9

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2843953
CAS No.: 501104-48-9
M. Wt: 395.28
InChI Key: KOSSCHIMYSESCP-UHFFFAOYSA-N
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Description

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is a synthetic organic compound that features a piperazine ring substituted with dichlorophenyl and dimethoxyphenyl groups. Compounds with such structures are often studied for their potential pharmacological activities, including their effects on the central nervous system.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

It may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential pharmacological applications could include its use as a lead compound in the development of new drugs targeting the central nervous system.

Industry

The compound might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dichlorophenyl derivative under basic conditions.

    Substitution Reactions: The piperazine ring is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted aromatic derivatives.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts on the central nervous system, it might interact with neurotransmitter receptors or transporters, modulating their activity and leading to changes in neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    (4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone: is similar to other piperazine derivatives such as:

Uniqueness

The specific substitution pattern on the aromatic rings and the piperazine ring can significantly influence the compound’s pharmacological properties, making it unique compared to other similar compounds.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c1-25-17-6-3-13(11-18(17)26-2)19(24)23-9-7-22(8-10-23)14-4-5-15(20)16(21)12-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSSCHIMYSESCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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